molecular formula C17H23N5OS B2883744 4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine CAS No. 2320663-12-3

4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine

Cat. No.: B2883744
CAS No.: 2320663-12-3
M. Wt: 345.47
InChI Key: VEDUDUKZZHTFIT-UHFFFAOYSA-N
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Description

4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine is a complex organic compound that features a unique combination of a thiadiazole ring, a piperidine ring, and a pyrimidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the thiadiazole and piperidine intermediates. The thiadiazole ring can be synthesized through the reaction of cyclopropylamine with thiocarbonyl compounds under controlled conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the pyrimidine ring via cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of 4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine is unique due to its combination of three distinct rings, which may confer unique biological and chemical properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-cyclopropyl-5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-11-12(2)18-10-19-15(11)23-9-13-5-7-22(8-6-13)17-21-20-16(24-17)14-3-4-14/h10,13-14H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDUDUKZZHTFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NN=C(S3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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